1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde
Description
Properties
CAS No. |
618098-69-4 |
|---|---|
Molecular Formula |
C17H13FN2O |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13FN2O/c1-12-6-8-13(9-7-12)17-14(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-11H,1H3 |
InChI Key |
ICVQTNXOYNOFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Hydrazine and 1,3-Dicarbonyl Condensation
The Knorr pyrazole synthesis remains a foundational approach, involving the reaction of 1,3-diketones with hydrazines. For 1-(2-fluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde, this method requires tailored precursors:
-
1-(2-Fluorophenyl)hydrazine : Synthesized via diazotization of 2-fluoroaniline followed by reduction.
-
Ethyl 3-(p-tolyl)-3-oxopropanoate : Prepared by Claisen condensation of p-tolylacetate with ethyl oxalate.
Cyclocondensation proceeds in ethanol under acidic catalysis (e.g., acetic acid), yielding the pyrazole core. Girish et al. demonstrated that nano-ZnO catalysts enhance reaction efficiency, achieving yields up to 95% within 2 hours. However, this route typically produces regioisomers, necessitating chromatographic separation.
Regioselective Modifications Using α,β-Unsaturated Ketones
Huang et al. developed a regiocontrolled method using α,β-unsaturated ketones. For instance, (E)-3-(p-tolyl)-1-(2-fluorophenyl)prop-2-en-1-one reacts with hydrazine hydrate to form a pyrazoline intermediate, which undergoes oxidative aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the pyrazole. This method avoids isomer formation but requires stringent anhydrous conditions and yields 66–88%.
Vilsmeier-Haack Formylation for Carbaldehyde Installation
General Procedure and Optimization
The Vilsmeier-Haack reaction is the most cited method for introducing the 4-carbaldehyde group. Starting from 1-(2-fluorophenyl)-3-p-tolyl-1H-pyrazole (A ), the protocol involves:
-
Reagent Preparation : A cold (0°C) mixture of dimethylformamide (DMF, 0.03 mol) and phosphorus oxychloride (POCl, 0.03 mol) forms the Vilsmeier complex.
-
Reaction : Adding pyrazole A (0.01 mol) in anhydrous DMF (3 mL) and heating at 75°C for 5 hours.
-
Workup : Quenching with 10% NaCO, filtration, and crystallization from ethanol.
Katritzky et al. noted that electron-donating groups (e.g., p-tolyl) enhance electrophilic substitution at C-4, achieving 73–87% yields.
Table 1: Vilsmeier-Haack Reaction Optimization
Alternative Formylation Strategies
Harigae et al. reported a one-pot synthesis from terminal alkynes and aldehydes using molecular iodine, but this method yields <50% for 4-carbaldehydes. Microwave-assisted Vilsmeier reactions reduce time to 1 hour but require specialized equipment.
Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization
Triflate Intermediate Generation
Limitations and Side Reactions
Competitive proto-deboronation and homocoupling are observed with electron-deficient boronic acids. Adding KBr (1.1 equiv) suppresses these side reactions, improving yields to 85%.
Spectroscopic Characterization and Validation
NMR Analysis
IR and MS Data
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Vilsmeier-Haack | 2 | 85 | High | Industrial |
| Suzuki Cross-Coupling | 3 | 75 | Moderate | Lab-scale |
| Cyclocondensation | 2 | 70 | Low | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Active Pharmaceutical Ingredient (API)
1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde serves as a building block in the synthesis of several pharmaceutical compounds. For instance, it is utilized in developing anti-inflammatory agents and potential anticancer drugs. The incorporation of fluorine into organic compounds often enhances their metabolic stability and bioactivity, making this compound particularly valuable in drug design.
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit selective anti-proliferative effects on various human cancer cell lines. Specifically, compounds derived from 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde have shown promise in inhibiting cancer cell growth, suggesting their potential use in cancer therapy .
Antibacterial Properties
Recent studies have indicated that derivatives of 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde exhibit antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. This property is particularly relevant given the increasing resistance to conventional antibiotics .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are often linked to the inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways. This makes them candidates for treating inflammatory diseases .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing various pyrazole derivatives, including those based on 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde, utilized spectroscopic techniques such as NMR and IR to confirm structural integrity. The study highlighted the efficient synthesis of these compounds via microwave-assisted methods, showcasing their potential for rapid drug development .
Case Study 2: Anticancer Screening
Another research project involved screening several derivatives of 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde against different cancer cell lines. The results indicated significant cytotoxic effects, with some compounds exhibiting IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate the function of receptors by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-4-carbaldehydes
The biological activity, electronic properties, and structural features of pyrazole-4-carbaldehydes are highly dependent on substituent variations. Below is a detailed comparison of 1-(2-fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde with key analogs:
Key Findings :
Substituent Position and Bioactivity :
- Electron-withdrawing groups (e.g., fluorine, chlorine) at the phenyl ring (position 1 or 3) enhance oxidative stability and receptor binding in analogs like 1-benzoyl-3-phenyl derivatives .
- Bulkier substituents (e.g., benzoyl, p-tolyl) reduce planarity but improve lipophilicity, as seen in antioxidants 4c and 4e .
- Heterocyclic substituents (e.g., thiophen-2-yl) improve antimicrobial activity due to enhanced π-π interactions and membrane penetration .
Crystallographic Insights :
- Pyrazole-4-carbaldehydes generally exhibit a planar pyrazole core, with dihedral angles between substituents ranging from 5° to 30° . For example, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde shows a dihedral angle of 12.5° between fluorophenyl and pyrazole planes, enhancing crystal packing .
- Bond lengths for C=O (carbaldehyde) in analogs average 1.21 Å, consistent with conjugated carbonyl systems .
Comparative Limitations: The target compound (1-(2-fluorophenyl)-3-P-tolyl) lacks direct bioactivity data in the provided evidence. Compounds with trifluoromethyl or sulfanyl groups (e.g., ) exhibit reduced bioactivity despite structural novelty, likely due to steric hindrance or metabolic instability.
Biological Activity
1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antibacterial, antifungal, and anticancer applications. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different assays, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group at the 4-position of the pyrazole ring. Characterization techniques such as IR, NMR, and mass spectrometry confirm the structure and purity of the synthesized compound .
Antibacterial Activity
Recent studies have demonstrated that 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde exhibits significant antibacterial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated notable zones of inhibition, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 18 | Ampicillin |
| Bacillus subtilis | 15 | Ampicillin |
| Escherichia coli | 12 | Ampicillin |
| Pseudomonas aeruginosa | 10 | Ampicillin |
The zone of inhibition was measured using the well diffusion method at a concentration of 1 mg/mL .
Antifungal Activity
In addition to antibacterial properties, this compound also shows antifungal activity. It has been evaluated against several fungal pathogens, demonstrating effectiveness in inhibiting fungal growth. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential utility in treating fungal infections .
Anticancer Activity
The anticancer potential of 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde has been assessed through its effects on prostate cancer cell lines (LNCaP and PC-3). The compound exhibited a promising antiproliferative effect with an IC50 value indicating significant growth inhibition at micromolar concentrations. Furthermore, it demonstrated downregulation of prostate-specific antigen (PSA) levels in LNCaP cells, suggesting a mechanism that could be beneficial in prostate cancer therapy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency or selectivity against specific biological targets. For instance, substituents like fluorine at the phenyl ring have been shown to improve antibacterial efficacy while maintaining low toxicity profiles .
Case Studies
Several case studies illustrate the effectiveness of pyrazole derivatives similar to 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde:
- Antibacterial Study : A study involving a series of pyrazole derivatives showed that modifications led to varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds with electron-withdrawing groups displayed enhanced activity compared to their non-fluorinated counterparts .
- Anticancer Evaluation : In another study focusing on prostate cancer cell lines, derivatives with specific substitutions demonstrated selective inhibition of cell proliferation and induced apoptosis, highlighting the importance of structural modifications in enhancing anticancer properties .
Q & A
Q. What are the common synthetic routes for preparing 1-(2-fluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of substituted hydrazines with β-keto aldehydes or through the Vilsmeier-Haack reaction for formylation at the pyrazole C4 position. For example, analogous pyrazole-4-carbaldehydes are synthesized using literature methods involving cyclocondensation of 1,3-diketones with hydrazine derivatives under reflux in acetic acid . Optimization includes controlling stoichiometry, temperature (e.g., 80–100°C), and solvent polarity (e.g., ethanol or DMF) to maximize yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- NMR (1H/13C): To confirm substituent positions and regioselectivity. Aromatic protons in the 2-fluorophenyl group show distinct splitting patterns due to ortho-fluorine coupling .
- X-ray crystallography : Determines molecular conformation and crystal packing. For example, pyrazole derivatives often adopt planar or slightly twisted conformations, with dihedral angles between aryl substituents (e.g., 13.5°–80.2° in related structures) .
- IR spectroscopy : Identifies aldehyde C=O stretches (~1680–1720 cm⁻¹) and pyrazole ring vibrations .
Q. What safety precautions are required when handling this compound?
Based on structurally similar pyrazole-carbaldehydes:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of dust or vapors .
- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., fluorine, p-tolyl) influence the compound’s reactivity and biological activity?
The electron-withdrawing fluorine at the ortho-position stabilizes the pyrazole ring via resonance, while the p-tolyl group enhances lipophilicity. These effects can modulate binding to biological targets, as seen in pyrazole derivatives with antimicrobial or anti-inflammatory activities . Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., nitro, methoxy) and comparing their bioactivity through in vitro assays .
Q. How can crystallographic data resolve contradictions in reported biological activities of pyrazole-carbaldehydes?
Conflicting bioactivity data may arise from polymorphic forms or stereochemical variations. X-ray crystallography identifies precise molecular conformations and intermolecular interactions (e.g., hydrogen bonds, π-stacking) that affect solubility and target binding. For example, intramolecular N–H⋯F interactions in fluorinated pyrazoles enhance stability and bioactivity .
Q. What strategies improve the enantiomeric purity of chiral derivatives during synthesis?
Chiral auxiliaries or catalysts (e.g., BINOL-based systems) can induce asymmetry during cyclocondensation. Alternatively, chiral chromatography (e.g., Chiralpak® columns) resolves racemic mixtures. Crystal structure analysis (e.g., Flack parameter determination) validates enantiopurity .
Q. How can computational methods guide the design of pyrazole-carbaldehyde derivatives with enhanced properties?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Molecular docking simulations model interactions with biological targets (e.g., enzymes, receptors). For example, fluorinated pyrazoles show higher binding affinity to COX-2 due to hydrophobic interactions .
Q. What experimental controls ensure reproducibility in biological evaluations?
- Use standardized cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer assays).
- Validate purity (>95% by HPLC) and confirm structural integrity via NMR post-assay .
- Replicate assays in triplicate with statistical analysis (e.g., ANOVA) to account for variability .
Methodological Notes
- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) meticulously. Trace moisture or oxygen can deactivate catalysts or promote side reactions .
- Data interpretation : Cross-validate spectroscopic results with crystallographic data to avoid misassignment of signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
